1-Aminocyclobutane-1,3-dicarboxylic acid
1-Aminocyclobutane-1,3-dicarboxylic acid
cis-ABCD is an NMDA receptor agonist. It binds to NMDA receptors (Ki = 0.052 µM) and is selective for NMDA over kainate and AMPA receptors in radioligand binding assays (Kis = >300 µM for both). cis-ABCD induces inward currents in Xenopus oocytes expressing rat NMDA receptors (EC50 = 1.26 µM), an effect that can be blocked by the NMDA receptor antagonist D-2-amino-7-phosphonoheptanoate (D-AP7). In vivo, cis-ABCD (30 and 70 nmol/animal) induces contralateral turning in rats.
cis-ABCD is a potent, competitive and selective inhibitor of glutamate uptake.
cis-ABCD is a potent, competitive and selective inhibitor of glutamate uptake.
Brand Name:
Vulcanchem
CAS No.:
73550-55-7
VCID:
VC0523844
InChI:
InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)
SMILES:
C1C(CC1(C(=O)O)N)C(=O)O
Molecular Formula:
C6H9NO4
Molecular Weight:
159.14 g/mol
1-Aminocyclobutane-1,3-dicarboxylic acid
CAS No.: 73550-55-7
Cat. No.: VC0523844
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | cis-ABCD is an NMDA receptor agonist. It binds to NMDA receptors (Ki = 0.052 µM) and is selective for NMDA over kainate and AMPA receptors in radioligand binding assays (Kis = >300 µM for both). cis-ABCD induces inward currents in Xenopus oocytes expressing rat NMDA receptors (EC50 = 1.26 µM), an effect that can be blocked by the NMDA receptor antagonist D-2-amino-7-phosphonoheptanoate (D-AP7). In vivo, cis-ABCD (30 and 70 nmol/animal) induces contralateral turning in rats. cis-ABCD is a potent, competitive and selective inhibitor of glutamate uptake. |
|---|---|
| CAS No. | 73550-55-7 |
| Molecular Formula | C6H9NO4 |
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | 1-aminocyclobutane-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) |
| Standard InChI Key | GGMYWPBNZXRMME-UHFFFAOYSA-N |
| SMILES | C1C(CC1(C(=O)O)N)C(=O)O |
| Canonical SMILES | C1C(CC1(C(=O)O)N)C(=O)O |
| Appearance | Solid powder |
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